

Carvomenthol: A Technical Guide to its Biological Activities and Pharmacological Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvomenthol, a monocyclic terpene alcohol, is a naturally occurring compound found in the essential oils of various plants. While structurally related to well-studied compounds like menthol and carvacrol, **Carvomenthol** itself is an area of growing research interest. This technical guide provides a comprehensive overview of the known biological activities and pharmacological effects of **Carvomenthol** and its closely related isomers. It delves into its anti-inflammatory, antimicrobial, and potential local anesthetic properties, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Introduction

Carvomenthol (p-Menthan-2-ol) is a saturated monocyclic monoterpenoid with the chemical formula C₁₀H₂₀O. It is a constituent of many essential oils, contributing to their aromatic profile.^[1] Its structural similarity to compounds like carvacrol and menthol suggests a potential for a range of biological activities.^[1] This document synthesizes the current scientific understanding of **Carvomenthol**'s pharmacological effects, with a focus on its anti-inflammatory and antimicrobial actions.

Pharmacological Effects

Anti-inflammatory Activity

In vivo studies, primarily utilizing its isomer 4-Carvomenthenol (also referred to as Carvo), have demonstrated significant anti-inflammatory properties. These effects are mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

2.1.1. In Vivo Efficacy

Studies have shown that 4-Carvomenthenol effectively reduces inflammation in various animal models:

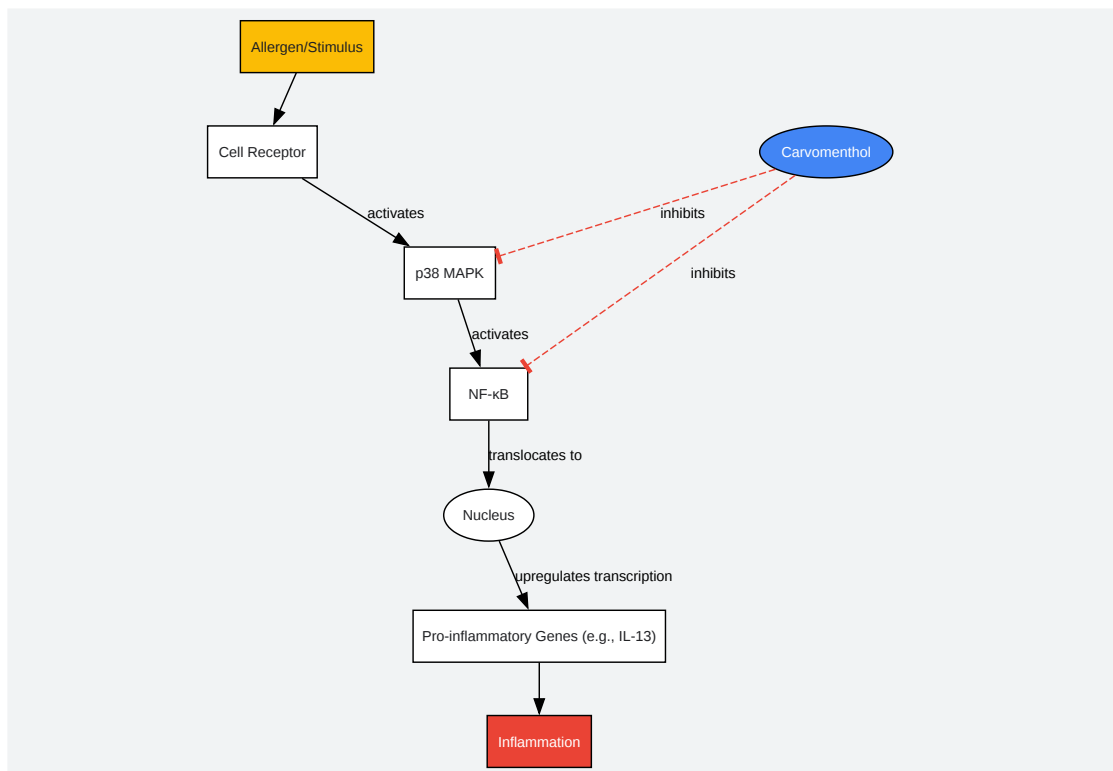
- **Paw Edema:** Oral pretreatment with 4-Carvomenthenol has been shown to inhibit paw edema induced by carrageenan, histamine, and prostaglandin E2 (PGE2).[2][3] The anti-edematogenic effect is likely associated with the interaction with the histamine H1 receptor and interference with its signaling pathway.[4]
- **Peritonitis:** In a mouse model of peritonitis, 4-Carvomenthenol decreased the influx of polymorphonuclear cells into the peritoneal cavity.[2][3]
- **Allergic Rhinitis and Asthma:** In a murine model of combined allergic rhinitis and asthma syndrome (CARAS), oral administration of 4-Carvomenthenol significantly decreased the migration of eosinophils into nasal and bronchoalveolar cavities, reduced mucus production, and inhibited asthmatic parameters.[3][5] This was associated with a decrease in the production of the type 2 cytokine IL-13 and an increase in the regulatory cytokine IL-10.[3][5]

Quantitative Data on Anti-inflammatory Effects of 4-Carvomenthenol

Model	Compound	Dose	Effect	Reference
Carrageenan-Induced Paw Edema	4-Carvomenthenol	25 mg/kg (oral)	Significant inhibition of paw edema.[3]	[3]
Histamine-Induced Paw Edema	4-Carvomenthenol	25 mg/kg (oral)	Significant inhibition of paw edema.[2]	[2]
PGE2-Induced Paw Edema	4-Carvomenthenol	25 mg/kg (oral)	Significant inhibition of paw edema.[2]	[2]
Peritonitis Model	4-Carvomenthenol	25 mg/kg (oral)	~63% reduction in inflammatory cell migration.[3]	[3]
Allergic Rhinitis and Asthma (CARAS)	4-Carvomenthenol	12.5-50 mg/kg (oral)	Significant decrease in eosinophil migration.[3][5]	[3][5]

2.1.2. Mechanism of Action: p38 MAPK/NF-κB Signaling Pathway

The anti-inflammatory effects of 4-Carvomenthenol are attributed to its ability to modulate the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6] In the context of allergic inflammation, 4-Carvomenthenol has been shown to inhibit the phosphorylation of p38 MAPK and the nuclear translocation of NF-κB (p65 subunit). [3] This, in turn, leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-13.[3][5]



p38 MAPK/NF-κB Signaling Pathway Inhibition by Carvomenthol

[Click to download full resolution via product page](#)

Caption: p38 MAPK/NF-κB Signaling Pathway Inhibition by **Carvomenthol**.

Antimicrobial Activity

While specific research on the antimicrobial mechanisms of **Carvomenthol** is limited, extensive studies on its structural isomer, carvacrol, provide significant insights into its probable mode of action.^[1] The primary antimicrobial mechanism is believed to be the disruption of the structural and functional integrity of the microbial cell membrane.^[1]

2.2.1. Mechanism of Action: Disruption of Microbial Cell Membrane

The hydrophobic nature of carvacrol allows it to integrate into the lipid bilayer of the cell membrane.^[1] This integration disrupts the membrane's integrity, leading to increased permeability, leakage of intracellular components such as ions and ATP, and ultimately, cell

death.[7][8] This mechanism is effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[1] It is plausible that **Carvomenthol** shares this mechanism of action due to its structural similarities to carvacrol.

Quantitative Data on Antimicrobial Effects of Carvacrol

Note: The following data is for Carvacrol, an isomer of **Carvomenthol**, as specific MIC values for **Carvomenthol** are not readily available in the cited literature.

Microorganism	Compound	MIC (Minimum Inhibitory Concentration)	Reference
Streptococcus pyogenes	Carvacrol	125 µg/mL (0.53 mM)	[9]
Staphylococcus aureus	Carvacrol	0.662 mg/mL	[10]
Salmonella enterica	Carvacrol	0.331 mg/mL	[10]
Gram-negative bacteria (general)	Carvacrol	Median: ~311 mg/L	[11]
Gram-positive bacteria (general)	Carvacrol	Median: ~308 mg/L	[11]

Local Anesthetic Effect

Menthol and related monoterpenes have been shown to inhibit compound action potentials (CAPs) in frog sciatic nerves, suggesting a local anesthetic effect.[12] This action is concentration-dependent and appears to be independent of TRPM8 channel activation.[12][13]

Quantitative Data on Local Anesthetic Effects of Related Monoterpenes

Note: The following data is for compounds structurally related to **Carvomenthol**, as specific IC50 values for **Carvomenthol** are not provided in the cited literature.

Compound	IC50 for CAP Inhibition (frog sciatic nerve)	Reference
(-)-Menthol	1.1 mM	[13]
(+)-Menthol	0.93 mM	[13]
(-)-Menthone	Similar to menthol	[12]
(+)-Menthone	Similar to menthol	[12]
(-)-Carvone	Similar to menthol	[12]
(+)-Carvone	Similar to menthol	[12]
Thymol	More effective than menthol	[12]
Carvacrol	More effective than menthol	[12]

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

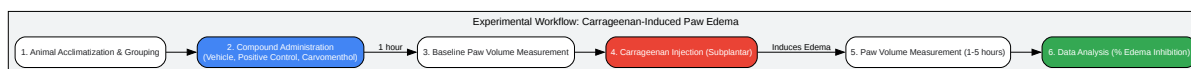
This model is used to evaluate the acute anti-inflammatory activity of a test compound.[\[14\]](#)[\[15\]](#)

3.1.1. Materials

- Male Swiss mice (20-25 g)
- Carrageenan (1% w/v in sterile saline)
- Test compound (**Carvomenthol**) dissolved in a suitable vehicle
- Positive control (e.g., Indomethacin, 10 mg/kg)
- Vehicle control (e.g., saline)
- Plethysmometer or digital calipers
- Syringes and needles

3.1.2. Protocol

- Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
- Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and Test compound groups (various doses).
- Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
- Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse using a plethysmometer or calipers.
- Induction of Edema: Inject 20-50 μL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw.[\[10\]](#)[\[16\]](#)
- Edema Measurement: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[\[17\]](#)
- Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group using the formula: $\% \text{ Inhibition} = [1 - (V_t / V_c)] \times 100$, where V_t is the average paw volume of the treated group and V_c is the average paw volume of the control group.[\[18\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Peritonitis-Induced Inflammation in Mice

This model assesses the effect of a test compound on inflammatory cell migration.[\[19\]](#)

3.2.1. Materials

- Male Swiss mice (20-25 g)
- Inflammatory agent (e.g., 4% thioglycollate or 1% carrageenan)
- Test compound (**Carvomenthol**)
- Vehicle control (e.g., saline)
- Phosphate-buffered saline (PBS), cold
- Centrifuge
- Neubauer chamber or automated cell counter
- Microscope slides and stain (e.g., Hematoxylin and Eosin)

3.2.2. Protocol

- Animal Grouping and Compound Administration: As described in the paw edema protocol.
- Induction of Peritonitis: One hour after compound administration, inject 1 mL of the inflammatory agent (e.g., carrageenan) intraperitoneally.[\[20\]](#)
- Peritoneal Lavage: Four hours after the induction of peritonitis, euthanize the mice.[\[20\]](#) Inject 3-5 mL of cold PBS into the peritoneal cavity, gently massage the abdomen, and then aspirate the peritoneal fluid.[\[19\]](#)[\[20\]](#)
- Cell Counting: Centrifuge the collected peritoneal fluid (e.g., 1500 rpm for 10 minutes at 4°C).[\[20\]](#) Resuspend the cell pellet in a known volume of PBS.
- Total Cell Count: Determine the total number of leukocytes using a Neubauer chamber or an automated cell counter.
- Differential Cell Count: Prepare smears of the cell suspension on microscope slides, stain with Hematoxylin and Eosin, and perform a differential count of polymorphonuclear and mononuclear cells under a microscope.

- Data Analysis: Compare the total and differential cell counts between the treated and control groups.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This in vitro assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]

3.3.1. Materials

- Test microorganism (bacterial or fungal strain)
- Test compound (**Carvomenthol**) stock solution
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator

3.3.2. Protocol

- Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.[21]
- Serial Dilution of Test Compound: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.[4] Typically, add 100 μ L of broth to wells 2-12. Add 200 μ L of the starting concentration of the test compound to well 1. Transfer 100 μ L from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 μ L from well 10.

- Controls: Well 11 serves as the growth control (inoculum without the test compound). Well 12 serves as the sterility control (broth only).[21]
- Inoculation: Add 100 μ L of the prepared inoculum to wells 1-11.
- Incubation: Cover the plate and incubate at the appropriate temperature (e.g., $35 \pm 2^\circ\text{C}$) for 16-20 hours.[21]
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[21]

Conclusion

The available scientific evidence, largely from studies on its isomer 4-Carvomenthenol, strongly suggests that **Carvomenthol** possesses significant anti-inflammatory properties, primarily through the inhibition of the p38 MAPK/NF- κ B signaling pathway. Its structural similarity to carvacrol also points towards a probable antimicrobial activity mediated by cell membrane disruption. Furthermore, related monoterpenes exhibit local anesthetic effects, a property that warrants investigation for **Carvomenthol**.

For drug development professionals and researchers, **Carvomenthol** represents a promising natural compound for the development of new therapeutic agents. However, further research is crucial to delineate the specific biological activities and pharmacological effects of **Carvomenthol** itself. Future studies should focus on obtaining quantitative data, such as IC₅₀ and MIC values, for pure **Carvomenthol** against a wide range of targets and microorganisms. Elucidating its precise mechanisms of action and conducting comprehensive safety and toxicity assessments will be vital steps in translating its therapeutic potential into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. proceedings.science [proceedings.science]

- 2. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. 4-Carvomenthenol ameliorates the murine combined allergic rhinitis and asthma syndrome by inhibiting IL-13 and mucus production via p38MAPK/NF- κ B signaling pathway axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Carvomenthol|For Research [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ffhdj.com [ffhdj.com]
- 9. Carvacrol exhibits rapid bactericidal activity against Streptococcus pyogenes through cell membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. mdpi.com [mdpi.com]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. Mouse model of peritonitis [bio-protocol.org]
- 20. scielo.br [scielo.br]
- 21. benchchem.com [benchchem.com]
- 22. protocols.io [protocols.io]
- To cite this document: BenchChem. [Carvomenthol: A Technical Guide to its Biological Activities and Pharmacological Effects]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3432591#biological-activities-and-pharmacological-effects-of-carvomenthol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com